![molecular formula C30H28N4O6 B2784966 N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 893787-03-6](/img/new.no-structure.jpg)
N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C30H28N4O6 and its molecular weight is 540.576. The purity is usually 95%.
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Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS No. 893787-03-6) is a synthetic compound with potential therapeutic applications. Its complex structure suggests a diverse range of biological activities, making it a subject of interest in pharmacological research.
The molecular formula of this compound is C30H28N4O6, with a molecular weight of 540.576 g/mol. The compound features a benzodioxole moiety and a tetrahydroquinazoline core, which are known to contribute to various biological activities.
Property | Value |
---|---|
Molecular Formula | C30H28N4O6 |
Molecular Weight | 540.576 g/mol |
CAS Number | 893787-03-6 |
Purity | ≥95% |
Anticancer Activity
Recent studies have indicated that compounds similar to this quinazoline derivative exhibit significant anticancer properties. For instance, research has shown that quinazoline derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific activity of this compound against various cancer cell lines remains to be fully elucidated but is anticipated based on structural analogs.
Antimicrobial Activity
The compound's potential antimicrobial effects have not been extensively documented in the literature; however, related compounds in the benzodioxole and quinazoline classes have demonstrated activity against various bacterial strains. For example, studies on similar structures have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable properties.
The mechanism of action for such compounds typically involves interaction with specific molecular targets within cells. For instance:
- Inhibition of Kinases : Many quinazoline derivatives act as kinase inhibitors, which play crucial roles in cell signaling pathways related to cancer proliferation.
- Modulation of Apoptotic Pathways : These compounds may enhance apoptotic signals in cancer cells while inhibiting survival signals.
Case Studies and Research Findings
A review of available literature reveals several case studies focusing on the biological activity of quinazoline derivatives:
- Study on Quinazoline Derivatives : A study published in European Journal of Medicinal Chemistry explored various quinazoline derivatives and their anticancer properties. It was found that modifications at the 7-position significantly enhanced cytotoxicity against human cancer cell lines (A549 and MCF7) .
- Antimicrobial Efficacy : In a comparative study involving various benzodioxole derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to increased antibacterial activity .
- Mechanistic Insights : Research published in Journal of Medicinal Chemistry indicated that certain quinazoline-based compounds could inhibit specific kinases involved in tumor growth and metastasis .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research has shown that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study published in ResearchGate identified this compound as part of a drug library screening that revealed promising anticancer activity against multicellular spheroids derived from human cancer cells . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes linked to disease processes. A notable target is lysosomal phospholipase A2 (PLA2G15), which plays a role in phospholipidosis—a condition associated with drug-induced toxicity. Inhibition of PLA2G15 by this compound suggests its potential use in mitigating adverse effects caused by certain drugs .
Screening for Anticancer Activity
In the study conducted by Fayad et al., the compound was tested against a panel of cancer cell lines using multicellular spheroids to better mimic the tumor microenvironment. The results indicated significant cytotoxicity and suggested further investigation into its mechanism of action and potential clinical applications .
Enzyme Inhibition Studies
Another research effort focused on the inhibition of PLA2G15 by this compound. The findings demonstrated that it effectively reduced enzyme activity in vitro, indicating potential therapeutic benefits in conditions where PLA2G15 is implicated . This opens avenues for developing new treatments for drug-induced phospholipidosis.
Properties
CAS No. |
893787-03-6 |
---|---|
Molecular Formula |
C30H28N4O6 |
Molecular Weight |
540.576 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
InChI |
InChI=1S/C30H28N4O6/c1-3-13-33-29(37)23-11-8-21(28(36)31-16-20-7-12-25-26(14-20)40-18-39-25)15-24(23)34(30(33)38)17-27(35)32-22-9-5-19(4-2)6-10-22/h3,5-12,14-15H,1,4,13,16-18H2,2H3,(H,31,36)(H,32,35) |
InChI Key |
KGSHOBPAQMHYDE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)N(C2=O)CC=C |
solubility |
not available |
Origin of Product |
United States |
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